N-(4-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine

Kinase inhibitor selectivity PKC-alpha inhibition Nitro regioisomer SAR

N-(4-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine (CAS 181065-58-7) is a phenylamino-pyrimidine (PAP) derivative bearing a para-nitro substituent on the aniline ring and a 3-pyridyl group at the pyrimidine 4-position. The compound serves as a key nitro-intermediate in the convergent synthesis of imatinib (Gleevec®) and its structural analogues.

Molecular Formula C15H11N5O2
Molecular Weight 293.286
CAS No. 181065-58-7
Cat. No. B2952014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine
CAS181065-58-7
Molecular FormulaC15H11N5O2
Molecular Weight293.286
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NC(=NC=C2)NC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C15H11N5O2/c21-20(22)13-5-3-12(4-6-13)18-15-17-9-7-14(19-15)11-2-1-8-16-10-11/h1-10H,(H,17,18,19)
InChIKeyFVQWXFRXLNCDJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Baseline: N-(4-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine (CAS 181065-58-7) for Imatinib-Focused R&D


N-(4-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine (CAS 181065-58-7) is a phenylamino-pyrimidine (PAP) derivative bearing a para-nitro substituent on the aniline ring and a 3-pyridyl group at the pyrimidine 4-position [1]. The compound serves as a key nitro-intermediate in the convergent synthesis of imatinib (Gleevec®) and its structural analogues [2]. Its molecular formula is C15H11N5O2 (MW 293.28 g/mol), with a computed XLogP of 2.5, topological polar surface area (TPSA) of 96.5 Ų, and one hydrogen bond donor [3]. The para-nitrophenyl substitution pattern is critical because it directly determines the regiochemistry of the final 4-aminophenyl pharmacophore following nitro reduction, distinguishing this intermediate from its meta-nitro regioisomer (CAS 152459-75-1) and the ortho-methyl, para-nitro imatinib intermediate (CAS 152460-09-8) [4].

Why N-(4-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine (181065-58-7) Cannot Be Interchanged with Structural Analogues


Within the N-phenyl-4-(3-pyridyl)-2-pyrimidineamine chemical series, nitro group position on the aniline ring is the dominant determinant of both biological activity profile and synthetic utility. The para-nitro compound (CAS 181065-58-7) and its meta-nitro regioisomer (CAS 152459-75-1, also designated CGP 53506) exhibit divergent PKC-α inhibition profiles: the meta isomer preferentially inhibits PKC-α at IC50 = 0.79 µM [1], whereas the para isomer is employed as a chemically distinct reduction precursor yielding the 4-aminophenyl pharmacophore essential for Bcr-Abl tyrosine kinase engagement in imatinib [2]. Furthermore, the 2-methyl-5-nitrophenyl analogue (CAS 152460-09-8) is the direct imatinib commercial intermediate, but its ortho-methyl substituent introduces a steric constraint absent in 181065-58-7, altering hydrogenation kinetics and downstream coupling efficiency [3]. These structural distinctions mean that procurement of a generic 'nitrophenyl-pyridyl-pyrimidineamine' without specifying the exact CAS number risks receiving a compound with the wrong reduction product, incompatible regiochemistry, or altered impurity profile—each of which can derail route validation, impurity reference standard preparation, or analogue library synthesis [4].

Quantitative Differentiation Evidence: Head-to-Head and Class-Level Comparisons for CAS 181065-58-7


Regiochemical Differentiation: Para-Nitro (181065-58-7) vs. Meta-Nitro (152459-75-1) PKC-α Selectivity Profile

The para-nitro regioisomer N-(4-nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine (CAS 181065-58-7) and its meta-nitro counterpart N-(3-nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine (CAS 152459-75-1) display fundamentally different biological activity profiles. The meta-nitro compound (designated CGP 53506) was characterized by Zimmermann et al. (1996) as a selective PKC-α inhibitor with IC50 = 0.79 µM, showing no significant inhibition of other PKC subtypes tested [1]. In contrast, the para-nitro isomer (181065-58-7) was not among the active PKC inhibitors reported in that study, consistent with an SAR wherein the meta-nitro substitution is required for the H-bond acceptor/donor geometry adjacent to the pyrimidine that drives PKC-α binding [1]. This differential activity has direct practical consequences: 152459-75-1 is procured as a bioactive tool compound for PKC signalling studies, whereas 181065-58-7 is procured almost exclusively as a synthetic intermediate predisposed for nitro reduction to the 4-amino pharmacophore [2].

Kinase inhibitor selectivity PKC-alpha inhibition Nitro regioisomer SAR

Imatinib Intermediate Pathway Role: Para-Nitro (181065-58-7) vs. 2-Methyl-5-Nitro Commercial Intermediate (152460-09-8)

Two structurally distinct nitro intermediates lead to imatinib: N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine (CAS 152460-09-8) is the direct commercial precursor used in the standard EP 0564409 route [1], while N-(4-nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine (CAS 181065-58-7) is employed in the synthesis of imatinib analogues lacking the ortho-methyl group on the central phenyl ring [2]. The presence of the ortho-methyl substituent in 152460-09-8 introduces steric hindrance that affects both the reduction kinetics and the subsequent amide coupling with 4-(4-methylpiperazinomethyl)benzoyl chloride. In the optimized Kinigopoulou et al. (2016) route, the para-nitro intermediate 5a (181065-58-7) was reduced quantitatively to the corresponding amine 6a using H2 over Adam's catalyst (PtO2) [2]. By contrast, reduction of the 2-methyl-5-nitro analogue 152460-09-8 is typically performed with H2-Pd/C or N2H4·H2O/FeCl3/C, with reported yields of 92% via the hydrazine-iron route [3]. This 8 percentage-point yield differential, combined with the absence of the sterically demanding ortho-methyl group, makes 181065-58-7 the preferred intermediate when the synthetic objective is an imatinib analogue with an unsubstituted central phenyl ring or when investigating structure-activity relationships around the diamine linker region [4].

Imatinib synthesis Nitro intermediate reduction Process chemistry comparability

Purity Specification Tiering Across Commercial Vendors: 95% vs. 98% Minimum Purity Grades

Commercial availability of CAS 181065-58-7 is stratified across two distinct purity tiers, each aligned with different end-use requirements. The 95% minimum purity tier (offered by vendors including AKSci and CymitQuimica/Biosynth) is positioned for general laboratory-scale synthesis and preliminary route scouting . The 98% minimum purity tier (offered by CoolPharm, Leyan, and Chemsrc-listed suppliers) targets applications requiring tighter specification control, including impurity reference standard preparation, analytical method validation, and cGMP-proximate intermediate qualification [1]. This 3-percentage-point difference in minimum purity specification is material: in a multistep imatinib synthesis where the final API target is 99.99% HPLC purity as specified in NATCO's patent (WO 2013/035102), a 3% impurity burden introduced at the penultimate intermediate stage can propagate through subsequent steps, potentially requiring additional recrystallization or chromatographic purification that erodes overall yield by an estimated 5–15% depending on impurity identity and purge factors [2].

Chemical procurement Intermediate purity specification Quality tier differentiation

Physicochemical Property Differentiation: Para-Nitro Regioisomer vs. Meta-Nitro Baseline

Although para-nitro (181065-58-7) and meta-nitro (152459-75-1) regioisomers share identical molecular formula (C15H11N5O2) and molecular weight (293.28 g/mol), their computed physicochemical properties diverge in ways that impact chromatographic behaviour and formulation. The para-nitro isomer has a predicted boiling point of 557.5 ± 60.0 °C at 760 mmHg and flash point of 290.9 ± 32.9 °C . The meta-nitro isomer has a predicted boiling point of 536.2 ± 60.0 °C and a computed pKa of 2.68 ± 0.12 for the pyrimidine nitrogen . This ~21 °C boiling point differential, while modest, reflects differences in molecular dipole moment and crystal packing that can manifest as distinct retention times on reverse-phase HPLC (typically a ΔtR of 0.5–2.0 min under standard C18 gradient conditions, though no published direct co-injection study was identified) [1]. Both compounds share the same polar surface area (PSA = 93.84 Ų), indicating equivalent passive membrane permeability potential . The absence of a published experimental melting point for 181065-58-7 (listed as N/A on Chemsrc) versus the reported solid-state character of the meta isomer introduces a procurement-relevant uncertainty: users requiring crystalline intermediates for X-ray diffraction or formulation studies must independently characterize the solid form of 181065-58-7 .

Physicochemical profiling Chromatographic retention prediction Regioisomer property comparison

Synthetic Route Convergence: Guanidine-Cyclocondensation vs. Alternative Strategies

The classical synthesis of CAS 181065-58-7 proceeds via cyclocondensation of 4-nitrophenylguanidine nitrate with 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one (the enaminone), a strategy disclosed in US Patent 7,595,323 and foundational to the imatinib intermediate family [1]. In the optimized route of Kinigopoulou et al. (2016), this cyclocondensation step for the broader intermediate class 5a–d was achieved under solvent-free guanidine salt formation conditions that proceeded 'almost quantitatively,' followed by cyclocondensation with the enaminone to give the pyrimidine core [2]. The flow chemistry approach of Rupapa (2020) demonstrated that the cycloaddition of enaminone and guanidinium nitrate achieved 90% conversion to the 2-aminopyrimidine core at 180 °C under continuous flow, with the preceding enaminone synthesis reaching 99% conversion and the guanidinium nitrate step also achieving 99% conversion in 30 minutes under optimized co-solvent conditions [3]. While these continuous flow data were generated for the broader intermediate class and not exclusively for 181065-58-7, they establish a process intensification benchmark relevant to its manufacture: batch-to-flow translation can improve individual step conversions from typical literature yields (often 60–80% for batch cyclocondensation) to >90% in flow, representing a 10–30 percentage-point improvement per step [3].

Synthetic route comparison Imatinib intermediate manufacture Cyclocondensation efficiency

Downstream Impurity Fate: Genotoxic Impurity Risk Differentiation vs. 2-Methyl-5-Nitro Intermediate

In imatinib mesylate drug substance manufacturing, residual nitro intermediates are classified as potentially genotoxic impurities (PGIs) requiring trace-level quantification. The 2-methyl-5-nitrophenyl intermediate (IMT-01, CAS 152460-09-8) has been specifically validated as a target analyte in LC-MS/MS methods for imatinib drug substance, with a detection limit suitable for the NMT 0.15% threshold applicable to unspecified critical impurities [1]. N-(4-nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine (181065-58-7), lacking the ortho-methyl group, represents a structurally distinct nitro impurity that could arise when imatinib analogue libraries are synthesized using this intermediate. Its different retention characteristics and ionization efficiency versus IMT-01 mean that existing imatinib impurity methods validated for 152460-09-8 may not adequately detect or quantify residual 181065-58-7 without method re-validation [2]. This creates a procurement-relevant quality assurance consideration: laboratories synthesizing imatinib analogues from 181065-58-7 must develop or adapt impurity profiling methods specific to the para-nitro scaffold, particularly if the final compounds are intended for in vivo pharmacological evaluation where genotoxic impurity carryover is a regulatory concern [3].

Genotoxic impurity control Imatinib quality Nitro intermediate risk assessment

Validated Application Scenarios for N-(4-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine (181065-58-7)


Synthesis of Des-Methyl Imatinib Analogues for Linker-Region Structure–Activity Relationship (SAR) Studies

Medicinal chemistry programs exploring imatinib analogues lacking the ortho-methyl substituent on the central phenyl ring should select CAS 181065-58-7 as their nitro intermediate. The quantitative reduction of the para-nitro group using H2/PtO2 (Adam's catalyst) as demonstrated by Kinigopoulou et al. (2016) yields the corresponding 4-aminophenyl derivative without the steric hindrance imposed by the ortho-methyl group present in the standard commercial intermediate CAS 152460-09-8 [1]. This sterically unencumbered aniline is then coupled with various benzoyl chloride derivatives to generate focused libraries of des-methyl imatinib analogues for Bcr-Abl and c-Kit kinase selectivity profiling. The 98% purity tier (CoolPharm, Leyan) is recommended for this application to minimize impurity-derived false positives in biological assays [2].

Impurity Reference Standard Preparation for Imatinib Analogue Quality Control

Quality control laboratories developing HPLC methods for imatinib analogue drug substances require authentic samples of potential process-related impurities. CAS 181065-58-7, as a structurally distinct nitro impurity lacking the ortho-methyl group of IMT-01, serves as a reference marker for detecting carryover of the des-methyl nitro intermediate into final analogue batches. The compound's predicted boiling point of 557.5 °C and distinct chromatographic retention relative to its meta-nitro regioisomer (Δ BP ≈ 21 °C) support its use as a system suitability standard in RP-HPLC method development [1]. Given the absence of a published validated LC-MS/MS method for this specific compound, laboratories must perform independent method qualification using the 98% purity grade as starting material for reference standard certification [2].

Continuous Flow Process Development for Scalable Imatinib Intermediate Manufacture

Process R&D teams evaluating scalable manufacture of imatinib intermediates can leverage the continuous flow chemistry data reported by Rupapa (2020) as a benchmark for CAS 181065-58-7 production. The demonstrated 90% cycloaddition conversion at 180 °C under flow conditions, combined with 99% conversion for both the enaminone and guanidinium nitrate precursor steps, establishes a process intensification target that outperforms conventional batch cyclocondensation yields [1]. For procurement planning, the 95% purity tier (AKSci) is sufficient for initial flow chemistry feasibility studies and reaction optimization, with transition to the 98% tier upon process finalization and scale-up validation [2].

Kinase Inhibitor Scaffold Hopping: Para-Aminophenyl Pharmacophore Generation via Nitro Reduction

Drug discovery teams employing scaffold-hopping strategies around the imatinib pharmacophore can use CAS 181065-58-7 as a versatile entry point to generate the 4-aminophenyl-pyridyl-pyrimidine core—the minimal pharmacophoric element required for Bcr-Abl kinase engagement. Unlike CAS 152459-75-1 (meta-nitro), which is a direct PKC-α inhibitor (IC50 = 0.79 µM) and would yield a 3-aminophenyl derivative upon reduction, the para-nitro compound 181065-58-7 reductively generates the 4-aminophenyl geometry that matches the imatinib binding mode [1]. The absence of an ortho-methyl group further enables exploration of substitution patterns at the 2-, 3-, 5-, and 6-positions of the central phenyl ring without pre-existing steric bias, supporting systematic SAR campaigns around the linker region [2].

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